molecular formula C12H8ClFN4O2 B1431297 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide CAS No. 936564-98-6

3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide

Cat. No.: B1431297
CAS No.: 936564-98-6
M. Wt: 294.67 g/mol
InChI Key: UDBYRWYBFPAGRP-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide is a chemical compound with the molecular formula C₁₂H₈ClFN₄O₂. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound features a pyrazine ring substituted with a 5-chloro-2-fluorobenzamido group and a carboxamide group, making it a molecule of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a condensation reaction between appropriate diamines and diketones under controlled conditions.

    Introduction of the 5-Chloro-2-fluorobenzamido Group: This step involves the reaction of the pyrazine ring with 5-chloro-2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production, allowing precise control over reaction conditions.

    Continuous Flow Reactors: Employed for large-scale production, offering advantages in terms of efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents include halogens, acids, and bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties. It is used in studies to understand its interaction with biological targets.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs. It is studied for its efficacy and safety in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials. It is employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes. It binds to these targets, modulating their activity and leading to specific biological effects.

    Pathways Involved: The compound affects pathways related to cell signaling, metabolism, and gene expression. It can inhibit or activate specific pathways, resulting in therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(5-chloro-2-fluorobenzamido)pyrazine-2-carboxylate: A similar compound with a methyl ester group instead of a carboxamide group.

    3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxylic acid: A related compound with a carboxylic acid group instead of a carboxamide group.

Uniqueness

3-(5-Chloro-2-fluor

Properties

IUPAC Name

3-[(5-chloro-2-fluorobenzoyl)amino]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN4O2/c13-6-1-2-8(14)7(5-6)12(20)18-11-9(10(15)19)16-3-4-17-11/h1-5H,(H2,15,19)(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBYRWYBFPAGRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC2=NC=CN=C2C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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